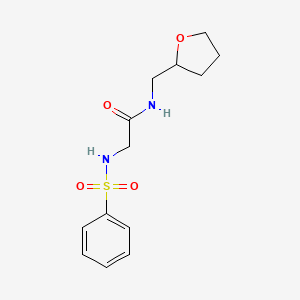
N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
The scientific inquiries and experiments involving N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide span various domains, excluding discussions related to dosage, drug use, and side effects. Research predominantly focuses on understanding the compound's biochemical interactions, potential therapeutic uses, and its metabolic profiling in biological systems. Below, we delve into specific applications based on current scientific literature.
Metabolic Profiling and Pharmacokinetics
Research on compounds related to N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide often involves their metabolic fate within biological systems. A notable study on a related compound, L-735,524, reveals its metabolic transformations in human urine, indicating significant pathways such as glucuronidation, pyridine N-oxidation, and hydroxylation processes (S. Balani et al., 1995). These findings are crucial for understanding the biotransformation and potential therapeutic implications of related chemical entities.
Neurological and Cardiovascular Research
Investigations into the neurological impacts of piperazine derivatives shed light on their potential for inducing or mitigating neurotoxic effects. For instance, studies on piperazine-induced parkinsonism highlight the neurological risks associated with certain chemical interactions, providing a basis for safer drug design (Hansen J N Van et al., 1983). Moreover, research on cardiovascular responses to compounds such as pipecurium bromide during anaesthesia in patients with severe heart conditions offers insights into the cardiovascular safety profiles of these chemicals (A. Barankay, 1980).
Psychoactive Substance Analysis
The analytical detection and profiling of novel psychoactive substances (NPS) related to piperazine derivatives play a critical role in forensic toxicology and public health. Studies on substances like MT-45 underscore the importance of identifying and understanding the pharmacological and toxicological properties of NPS to inform regulatory and healthcare responses (D. Papsun et al., 2016).
Propiedades
IUPAC Name |
4-(oxolane-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKAZHKKADIOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)

![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4066402.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066406.png)
![2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B4066419.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4066428.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066435.png)
![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
![4-sec-butoxy-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4066452.png)
![7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4066465.png)
![methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B4066471.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B4066474.png)
![2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4066480.png)